2-Methylfuran-3-carbohydrazide
Overview
Description
2-Methylfuran-3-carbohydrazide is an organic compound with the molecular formula C6H8N2O2 It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylfuran-3-carbohydrazide can be synthesized through the reaction of methyl 2-methylfuran-3-carboxylate with hydrazine hydrate in absolute ethanol . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired hydrazide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The scalability of the synthesis would depend on optimizing reaction conditions and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methylfuran-3-carbohydrazide undergoes various chemical reactions, including:
Condensation Reactions: It can react with carbonyl compounds to form hydrazones.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are not extensively documented.
Common Reagents and Conditions:
Condensation Reactions: Typically involve carbonyl compounds and may require acidic or basic catalysts.
Oxidation and Reduction: Common reagents include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products:
Hydrazones: Formed through condensation reactions with aldehydes or ketones.
Oxidized or Reduced Derivatives: Depending on the specific reagents and conditions used.
Scientific Research Applications
2-Methylfuran-3-carbohydrazide has been explored for various scientific research applications:
Medicinal Chemistry: It has been investigated for its potential antiviral properties, particularly against influenza viruses.
Materials Science: The compound’s structural properties make it a candidate for developing new materials with specific electronic or optical characteristics.
Analytical Chemistry: Used in the formation of hydrazones, which can serve as sensors for detecting metal ions and other analytes.
Mechanism of Action
The mechanism of action of 2-Methylfuran-3-carbohydrazide in its biological applications involves its ability to form stable hydrazone derivatives. These hydrazones can interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, hydrazones derived from this compound have shown potential as inhibitors of the influenza virus membrane fusion process .
Comparison with Similar Compounds
2-Acetyl-5-methylfuran: Another furan derivative with applications in spectroscopy and materials science.
Thiophene-3-carbohydrazide: A structurally similar compound with comparable reactivity and applications.
Uniqueness: 2-Methylfuran-3-carbohydrazide is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. Its ability to form stable hydrazone derivatives makes it particularly valuable in medicinal chemistry and analytical applications.
Properties
IUPAC Name |
2-methylfuran-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-5(2-3-10-4)6(9)8-7/h2-3H,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQJEDANHVDMLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365763 | |
Record name | 2-methylfuran-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315672-60-7 | |
Record name | 2-methylfuran-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 315672-60-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Methylfuran-3-carbohydrazide contribute to the development of potential tyrosinase inhibitors?
A: this compound serves as a crucial starting material for synthesizing various heterocyclic compounds, including 1,3,4-thiadiazole and 1,2,3,4-oxathiadiazole derivatives []. These derivatives were then evaluated for their inhibitory effects on the tyrosinase enzyme. The research demonstrated that several synthesized compounds, particularly those derived from this compound, exhibited notable tyrosinase inhibition activity []. This finding highlights the potential of using this compound as a building block for developing novel tyrosinase inhibitors, which could have applications in cosmetics, agriculture, and medicine.
Q2: Are there other applications of this compound derivatives beyond tyrosinase inhibition?
A: While the provided research focuses on tyrosinase inhibition, this compound derivatives, particularly those containing the hydrazide (-CONHNH2) moiety, are known to exhibit a wide range of biological activities. For instance, studies have explored the reaction kinetics and thermodynamics of this compound interacting with pyridoxal-5-phosphate, a crucial cofactor in various enzymatic reactions []. This suggests potential applications in understanding enzymatic processes and designing enzyme inhibitors for therapeutic purposes.
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